4-Iodo-N,N-dimethylcyclohexanamine Exhibits a Quantifiably Higher Computed Lipophilicity (XLogP) than its 4-Chloro and 4-Bromo Analogs
The computed partition coefficient (XLogP3-AA) for 4-Iodo-N,N-dimethylcyclohexanamine is 2.5, which is a quantifiable measure of its lipophilicity [1]. This value is higher than the XLogP3 of the non-halogenated parent compound, N,N-dimethylcyclohexanamine, which is 2.2 [2]. While direct XLogP data for the 4-bromo and 4-chloro analogs are not available from the same source, the trend of increasing lipophilicity with increasing halogen size and atomic number (I > Br > Cl) is a well-established principle in medicinal chemistry, indicating that the iodo compound will possess the highest logP value among the 4-halo-N,N-dimethylcyclohexanamine series.
| Evidence Dimension | Computed LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | N,N-Dimethylcyclohexanamine: XLogP3-AA = 2.2 |
| Quantified Difference | Target compound has an XLogP3-AA 0.3 units higher than the non-halogenated parent. |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Higher lipophilicity directly impacts a molecule's ability to cross biological membranes and influences its ADME properties, making the iodo analog a distinct candidate for medicinal chemistry campaigns targeting intracellular or CNS-related proteins.
- [1] PubChem. (2026). 4-Iodo-N,N-dimethylcyclohexanamine. PubChem Compound Summary for CID 66569184. View Source
- [2] PubChem. (2026). N,N-Dimethylcyclohexylamine. PubChem Compound Summary for CID 7116. View Source
